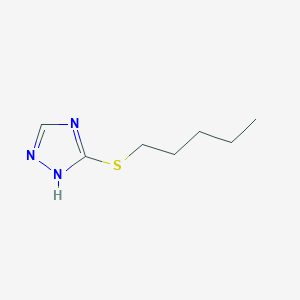
3-(Pentylthio)-4h-1,2,4-triazole
Overview
Description
3-(Pentylthio)-4H-1,2,4-triazole, also known as PT4T, is an organic compound that has been widely studied for its potential applications in scientific research. PT4T is a derivative of 1,2,4-triazole, which is a heterocyclic compound containing three nitrogen atoms and one sulfur atom. PT4T has been found to have a variety of biochemical and physiological effects, and is increasingly being used as a reagent in laboratory experiments.
Scientific Research Applications
Anticonvulsant Properties
- Anticonvulsant Activity: Triazoles, including 3-(Pentylthio)-4h-1,2,4-triazole, have been investigated for their anticonvulsant properties. A study highlighted the potential of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions, indicating their use as potential antispastic agents. These compounds were found to function similarly to glycine receptor agonists, which could be beneficial in treating spasticity (Kane et al., 1994). Further studies have synthesized various triazole derivatives, such as 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, and evaluated their anticonvulsant activity, revealing promising results in animal models (Küçükgüzel et al., 2004).
Antimicrobial and Antifungal Activity
- Antimicrobial Activity: Research has shown that triazole derivatives, including this compound, exhibit significant antimicrobial activities. A study synthesized 3-alkylthio-5-(2-pyridyl)-1,2,4-triazoles, demonstrating effective action against M. tuberculosis H37Rv, a pathogenic bacterial strain (Kubota et al., 1978).
- Antifungal Properties: Triazole analogues, including alkylthio derivatives like this compound, have been evaluated for their antifungal properties. These derivatives have shown efficacy against candidiasis and aspergillosis, with certain derivatives exhibiting enhanced activity when hydrophilic groups are introduced into their structure (Miyauchi et al., 1996).
Corrosion Inhibition
- Protective Properties in Industrial Applications: The use of 4H-triazole derivatives, including this compound, as corrosion inhibitors has been explored. These compounds have demonstrated high efficacy in preventing corrosion and dissolution of mild steel in acidic environments. The effectiveness of these inhibitors is dependent on their molecular structure and the nature of the substituents (Bentiss et al., 2007).
Properties
IUPAC Name |
5-pentylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCAZMHZEBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-(Pentylthio)-4H-1,2,4-triazole in the context of Pseudomonas aeruginosa?
A1: Pseudomonas aeruginosa is an opportunistic pathogen known for its resistance to antibiotics. This study investigates this compound's interaction with FabA [], a key enzyme in P. aeruginosa's fatty acid biosynthesis pathway. Disrupting this pathway is a promising strategy for developing new antibacterial agents. Understanding how this compound binds to FabA provides crucial information for designing more effective inhibitors that could target this pathogen.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)





![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)



![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)


